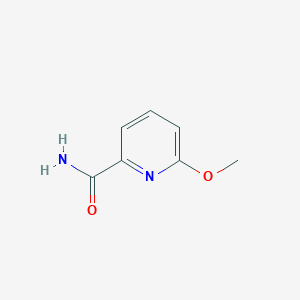

6-Methoxypicolinamide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

6-methoxypyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-11-6-4-2-3-5(9-6)7(8)10/h2-4H,1H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYSOQIKOUXQYSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60603273 | |

| Record name | 6-Methoxypyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60603273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98276-69-8 | |

| Record name | 6-Methoxypyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60603273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Methoxypicolinamide

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of a primary synthesis pathway for 6-methoxypicolinamide, a key building block in medicinal chemistry. The guide details the synthetic route starting from the commercially available 6-methoxypicolinic acid, outlines a detailed experimental protocol for its conversion to the target amide, and presents relevant quantitative data.

Core Synthesis Pathway: Amidation of 6-Methoxypicolinic Acid

The most direct and well-supported method for the synthesis of this compound is the amidation of 6-methoxypicolinic acid. This pathway is advantageous due to the commercial availability of the starting material and the high efficiency of modern amide coupling reactions. The overall transformation involves the activation of the carboxylic acid group of 6-methoxypicolinic acid, followed by nucleophilic attack by an ammonia equivalent.

Two primary strategies can be employed for this conversion:

-

Direct Amide Coupling: This approach utilizes a coupling agent, such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), to facilitate the direct reaction between the carboxylic acid and an amine source.

-

Via Acyl Chloride: This two-step method involves the conversion of the carboxylic acid to a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂), followed by reaction with ammonia.

This guide will focus on the direct amide coupling method using a coupling agent, as it often provides higher yields and milder reaction conditions.

Logical Workflow of the Synthesis

An In-depth Technical Guide to 6-Methoxypicolinamide: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxypicolinamide, also known as 6-methoxypyridine-2-carboxamide, is a heterocyclic organic compound belonging to the picolinamide class. Picolinamide derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, which include roles as kinase inhibitors, G protein-coupled receptor (GPCR) modulators, and potential antitumor agents.[1][2][3] This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, along with insights into its potential biological significance based on related compounds.

Chemical Properties and Structure

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in research and development.

| Property | Value | Source |

| IUPAC Name | 6-methoxypyridine-2-carboxamide | N/A |

| Molecular Formula | C₇H₈N₂O₂ | [4] |

| Molecular Weight | 152.15 g/mol | [4] |

| CAS Number | 98276-69-8 | [4] |

| Melting Point | 108-109 °C | N/A |

| Boiling Point (Predicted) | 285 °C at 760 mmHg | [4] |

| Density (Predicted) | 1.213 g/cm³ | [4] |

| SMILES | COC1=CC=CC(=N1)C(=O)N | N/A |

| InChI Key | KMODISUYWZPVGV-UHFFFAOYSA-N | [5] |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound can be adapted from established methods for the synthesis of picolinamides and related methoxypyridine derivatives. A common approach involves the amidation of a corresponding picolinic acid or its activated derivative.

Method 1: From 6-Methoxypicolinic Acid

This method involves the activation of the carboxylic acid group of 6-methoxypicolinic acid, followed by reaction with ammonia.

-

Step 1: Activation of 6-Methoxypicolinic Acid. 6-Methoxypicolinic acid can be converted to its more reactive acid chloride by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like dichloromethane (DCM) or toluene, often with a catalytic amount of N,N-dimethylformamide (DMF). The reaction is typically performed at room temperature or with gentle heating.

-

Step 2: Amidation. The resulting 6-methoxypicolinoyl chloride is then reacted with an excess of aqueous or gaseous ammonia to form the amide. The reaction is usually carried out at low temperatures (e.g., 0 °C) to control the exothermicity. The final product, this compound, can be isolated and purified by standard techniques such as recrystallization or column chromatography.

Method 2: From 2-Bromo-6-methoxypyridine

This alternative route involves a palladium-catalyzed carbonylation reaction.

-

Step 1: Palladium-Catalyzed Aminocarbonylation. 2-Bromo-6-methoxypyridine can be subjected to a palladium-catalyzed aminocarbonylation reaction.[6] This reaction typically employs a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., Xantphos), a source of carbon monoxide (CO), and an amine source (in this case, ammonia or a protected form). The reaction is carried out in a suitable solvent such as DMF or dioxane under pressure and at elevated temperatures.

-

Work-up and Purification. Upon completion, the reaction mixture is worked up to remove the catalyst and other reagents. The crude product is then purified by column chromatography or recrystallization to yield pure this compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons on the pyridine ring, the methoxy group protons, and the amide protons. The aromatic protons will appear as a set of coupled multiplets in the downfield region (typically δ 7.0-8.5 ppm). The methoxy protons will be a singlet at around δ 3.9-4.1 ppm. The amide protons (NH₂) will likely appear as a broad singlet, the chemical shift of which can be solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum will display signals for the seven distinct carbon atoms. The carbonyl carbon of the amide will be the most downfield signal (around δ 165-170 ppm). The aromatic carbons will resonate in the region of δ 110-160 ppm, and the methoxy carbon will appear at approximately δ 55-60 ppm.

Infrared (IR) Spectroscopy:

The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. Key expected absorptions include:

-

N-H stretching vibrations of the primary amide group (two bands) in the region of 3100-3500 cm⁻¹.

-

C=O stretching vibration of the amide carbonyl group (Amide I band) around 1650-1680 cm⁻¹.

-

N-H bending vibration of the amide group (Amide II band) near 1600-1640 cm⁻¹.

-

C-O stretching vibration of the methoxy group around 1250 cm⁻¹.

-

C-N stretching vibration of the amide group.

-

Aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS):

Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak (M⁺) at m/z 152. The fragmentation pattern would likely involve the loss of the amide group (-NH₂) to give a fragment at m/z 136, and the loss of the methoxy group (-OCH₃) as a radical to give a fragment at m/z 121, or the loss of formaldehyde (-CH₂O) to give a fragment at m/z 122. Cleavage of the carbonyl group could lead to a pyridyl cation at m/z 78.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is limited in the public domain, the picolinamide scaffold is a well-established pharmacophore. Derivatives of picolinamide have been extensively investigated for a range of therapeutic applications.

Kinase Inhibition:

Several studies have reported on N-substituted picolinamide derivatives as potent kinase inhibitors.[1][3] For instance, certain N-methyl-picolinamide-4-thiol derivatives have been shown to selectively inhibit Aurora-B kinase, a key regulator of mitosis, and exhibit broad-spectrum anti-proliferative activities against various cancer cell lines.[1] Given these findings, it is plausible that this compound or its derivatives could also function as kinase inhibitors, potentially targeting pathways involved in cell cycle regulation and proliferation.

References

- 1. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of 4-alkoxy-6-methylpicolinamide negative allosteric modulators of metabotropic glutamate receptor subtype 5 | Niswender Laboratory | Vanderbilt University [lab.vanderbilt.edu]

- 3. Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound [myskinrecipes.com]

- 5. 2-ブロモ-6-メトキシピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. mdpi.com [mdpi.com]

6-Methoxypicolinamide (CAS No. 98276-69-8): A Technical Overview and Research Perspective

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxypicolinamide, with the CAS number 98276-69-8, is a pyridine derivative belonging to the picolinamide class of compounds. While detailed experimental data on its biological activity and mechanism of action are not extensively available in public literature, its structural features suggest potential for investigation in various therapeutic areas. This technical guide provides a summary of its known properties and explores the potential biological significance and experimental avenues based on research into structurally related picolinamide derivatives.

Core Properties of this compound

The fundamental physicochemical properties of this compound are summarized below. This data is essential for its handling, formulation, and for the design of experimental studies.

| Property | Value | Reference |

| CAS Number | 98276-69-8 | [1] |

| IUPAC Name | 6-Methoxypyridine-2-carboxamide | |

| Synonyms | This compound | [1] |

| Chemical Formula | C₇H₈N₂O₂ | [1] |

| Molecular Weight | 152.15 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 108-109°C | [1] |

| Storage Temperature | Inert atmosphere, Room Temperature | [1] |

Safety Information:

-

Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).[1]

-

Precautionary Statements: P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

Synthesis and Chemical Structure

The chemical structure of this compound features a pyridine ring substituted with a methoxy group at the 6-position and a carboxamide group at the 2-position.

Logical Synthesis Workflow:

The synthesis of picolinamide derivatives often involves the amidation of the corresponding picolinic acid or its activated form. A generalized workflow for the potential synthesis of this compound is depicted below.

Caption: Generalized synthetic workflow for this compound.

Potential Biological Activity and Therapeutic Areas of Interest (Based on Analogues)

While specific biological data for this compound is scarce, the picolinamide scaffold is a well-established pharmacophore present in numerous biologically active molecules. Research on related picolinamide derivatives suggests several potential areas of investigation for this compound.

Enzyme Inhibition

Picolinamide derivatives have been identified as potent inhibitors of various enzymes. For example, certain substituted picolinamides act as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic diseases.

Anticancer Activity

Several studies have explored the potential of picolinamide derivatives as anticancer agents. Their mechanisms can involve the inhibition of protein kinases, induction of apoptosis, and suppression of angiogenesis.

Potential Signaling Pathway Modulation:

Based on the activities of related compounds, this compound could potentially modulate key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

Caption: Potential modulation of the PI3K/Akt/mTOR pathway by a picolinamide derivative.

Suggested Experimental Protocols for Future Research

To elucidate the biological properties of this compound, a systematic experimental approach is necessary. The following are generalized protocols based on standard methodologies used for characterizing novel chemical entities.

In Vitro Cytotoxicity Assay

Objective: To determine the cytotoxic effects of this compound on various cancer cell lines.

Methodology:

-

Cell Culture: Culture selected human cancer cell lines (e.g., MCF-7, A549, HCT116) in appropriate media and conditions.

-

Compound Treatment: Seed cells in 96-well plates and, after 24 hours, treat with a range of concentrations of this compound (e.g., 0.1 to 100 µM).

-

MTT Assay: After 48-72 hours of incubation, add MTT solution to each well and incubate for 4 hours.

-

Data Analysis: Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm. Calculate the IC₅₀ value.

Experimental Workflow Diagram:

Caption: Workflow for an in vitro cytotoxicity assay.

Kinase Inhibition Assay

Objective: To screen this compound for inhibitory activity against a panel of protein kinases.

Methodology:

-

Assay Principle: Utilize a luminescence-based kinase assay (e.g., Kinase-Glo®) that measures ATP consumption by the kinase.

-

Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate, ATP, and various concentrations of this compound.

-

Incubation: Allow the kinase reaction to proceed at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Add the Kinase-Glo® reagent to stop the reaction and measure the luminescence.

-

Data Analysis: A decrease in luminescence indicates kinase inhibition. Calculate the IC₅₀ value.

Conclusion and Future Directions

This compound is a readily identifiable chemical entity with a defined structure and basic physicochemical properties. However, a significant gap exists in the scientific literature regarding its biological activity and mechanism of action. Based on the established pharmacological importance of the picolinamide scaffold, this compound represents an interesting candidate for further investigation. Future research should focus on systematic screening for its effects on various cellular targets, including enzymes and signaling pathways implicated in disease, to unlock its potential therapeutic value. The experimental protocols and workflows outlined in this guide provide a foundational framework for such exploratory studies.

References

The Picolinamide Core: A Privileged Scaffold in Drug Discovery

An In-depth Technical Guide on the Discovery and History of Picolinamide Compounds

Introduction

Picolinamide, an amide derivative of picolinic acid, has emerged as a versatile and privileged scaffold in modern medicinal chemistry. Its unique structural and electronic properties, particularly the presence of a pyridine ring nitrogen adjacent to the amide group, confer upon it the ability to act as a bidentate ligand and engage in specific interactions with biological targets. This has led to the discovery and development of a diverse array of picolinamide-containing compounds with a wide spectrum of therapeutic applications, ranging from infectious diseases to oncology and metabolic disorders. This technical guide provides a comprehensive overview of the discovery, history, and key developments of picolinamide compounds for an audience of researchers, scientists, and drug development professionals.

Historical Development and Key Discoveries

The history of picolinamide in drug discovery is not marked by a single seminal discovery of the core scaffold itself, but rather by a series of independent discoveries of the therapeutic potential of its derivatives across various disease areas. The development of picolinamide compounds can be traced through key breakthroughs in different fields:

-

Antibacterial Agents: A significant advancement in the field of antibacterials was the discovery of picolinamide derivatives with potent and selective activity against Clostridioides difficile (C. difficile). This discovery originated from the screening of isonicotinamide compounds. Researchers found that repositioning a single nitrogen atom from an isonicotinamide to a picolinamide scaffold resulted in a remarkable increase in selectivity for C. difficile over other bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA).[1] For instance, the picolinamide analogue 87 demonstrated over a 1000-fold increase in selectivity for C. difficile compared to MRSA.[1] This highlighted the critical role of the picolinamide core in achieving targeted antibacterial activity.

-

Enzyme Inhibitors for Metabolic Diseases and Neurological Disorders: The picolinamide scaffold has proven to be a fertile ground for the development of potent enzyme inhibitors.

-

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors: High-throughput screening identified N-cyclohexyl-6-(piperidin-1-yl)picolinamide as a hit compound for inhibiting 11β-HSD1, an enzyme implicated in metabolic disorders like type 2 diabetes.[1][2] Subsequent optimization of this lead compound led to the discovery of highly potent and metabolically stable inhibitors.[1][2]

-

Acetylcholinesterase (AChE) Inhibitors: In the quest for treatments for neurodegenerative diseases such as Alzheimer's, a series of picolinamide derivatives containing a dimethylamine side chain were synthesized and evaluated as AChE inhibitors. Structure-activity relationship (SAR) studies revealed that the substitution pattern on the picolinamide core was crucial for inhibitory activity and selectivity.[1]

-

-

Anticancer Agents: The versatility of the picolinamide scaffold has been extensively explored in oncology.

-

VEGFR-2 Inhibitors: Several series of picolinamide derivatives have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1][3] These efforts often involved creating hybrid molecules that combine the picolinamide scaffold with pharmacophoric features of known VEGFR-2 inhibitors.[1]

-

WDR5-MLL Interaction Inhibitors: Picolinamide derivatives have been identified as disruptors of the protein-protein interaction between WD repeat-containing protein 5 (WDR5) and Mixed Lineage Leukemia (MLL). This interaction is critical for the activity of the MLL histone methyltransferase complex, which is implicated in certain types of leukemia.

-

-

Antifungal Agents: Chemogenomic profiling identified picolinamide-containing compounds as inhibitors of Sec14p, a phosphatidylinositol transfer protein essential for the viability of fungi like Saccharomyces cerevisiae. This discovery opened up a new avenue for the development of antifungal agents with a novel mechanism of action.

Quantitative Data on Picolinamide Derivatives

The following tables summarize the quantitative biological data for representative picolinamide compounds across various therapeutic targets.

Table 1: Antibacterial Activity of Picolinamide Derivatives against C. difficile and MRSA

| Compound | MIC against C. difficile (μg/mL) | MIC against MRSA (μg/mL) | Selectivity (MRSA/ C. difficile) | Reference |

| 4 (Isonicotinamide) | 0.125 | 0.125 | 1 | [4] |

| 87 (Picolinamide) | 0.125 | 128 | 1024 | [4] |

| 5 | 0.12 | >128 | >1067 | [4] |

| 108 | 0.25 | >128 | >512 | [4] |

Table 2: 11β-HSD1 Inhibition by Picolinamide Derivatives

| Compound | Modification | h-11β-HSD1 IC50 (nM) | m-11β-HSD1 IC50 (nM) | Reference |

| 1 | Initial Hit | 130 | 160 | [1] |

| 25 | Optimized Lead | 11 | 14 | [1] |

Table 3: VEGFR-2 Inhibition and Anticancer Activity of Picolinamide Derivatives

| Compound | VEGFR-2 IC50 (μM) | A549 Cell Line IC50 (μM) | HepG2 Cell Line IC50 (μM) | Reference |

| 8j | 0.53 | 12.5 | 20.6 | [3] |

| 8l | 0.29 | 13.2 | 18.2 | [3] |

| Sorafenib | - | 19.3 | 29.0 | [3] |

| Axitinib | - | 22.4 | 38.7 | [3] |

Table 4: Cholinesterase Inhibition by Picolinamide Derivatives

| Compound | AChE IC50 (μM) | BChE IC50 (μM) | Selectivity (BChE/AChE) | Reference |

| 7a | 2.49 | 247.5 | 99.40 | [1] |

Experimental Protocols

Detailed methodologies for the synthesis of picolinamide compounds are crucial for their further development. The following are representative protocols for key synthetic transformations.

Protocol 1: Synthesis of Biaryl Picolinamides via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of a chlorocyanopyridine with an arylboronic acid, followed by nitrile hydrolysis and amide coupling.

Step 1: Suzuki-Miyaura Coupling to form the Biaryl Nitrile

-

To a reaction vessel, add the chloro-cyanopyridine (1.0 eq.), arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent, such as a mixture of toluene, ethanol, and water.

-

Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired biaryl nitrile.

Step 2: Hydrolysis of the Nitrile to Carboxylic Acid

-

Dissolve the biaryl nitrile from Step 1 in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 2 M).

-

Heat the mixture to reflux until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and acidify with a mineral acid (e.g., 2 M HCl) to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with water, and dry to obtain the biaryl picolinic acid.

Step 3: Amide Coupling

-

To a solution of the biaryl picolinic acid from Step 2 (1.0 eq.) and the desired amine (1.1 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF), add a coupling agent such as HATU (1.2 eq.) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 eq.).

-

Stir the reaction mixture at room temperature until completion.

-

Perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography to obtain the final picolinamide derivative.

Protocol 2: Direct Amide Coupling of Picolinic Acid

This protocol outlines a standard procedure for the formation of a picolinamide from picolinic acid and an amine using a carbodiimide coupling agent.

-

To a solution of picolinic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF), add 1-hydroxybenzotriazole (HOBt, 1.2 eq.) and a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq.).

-

Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.

-

Add the desired amine (1.0 eq.) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Filter off the dicyclohexylurea byproduct.

-

Dilute the filtrate with an organic solvent and wash with an aqueous solution of sodium bicarbonate and brine.

-

Dry the organic layer and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the picolinamide.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of picolinamide derivatives stem from their interaction with various key signaling pathways.

VEGFR-2 Signaling Pathway in Angiogenesis

Picolinamide-based inhibitors of VEGFR-2 disrupt the signaling cascade that promotes the formation of new blood vessels, a critical process in tumor growth.

Caption: VEGFR-2 signaling pathway and the inhibitory action of picolinamide compounds.

Sec14p-Mediated Lipid Metabolism and Vesicle Trafficking

Antifungal picolinamides target Sec14p, disrupting the delicate balance of lipid metabolism required for fungal cell viability.

Caption: Inhibition of Sec14p by picolinamides disrupts phosphoinositide signaling.

WDR5-MLL Protein-Protein Interaction in Epigenetics

Picolinamide-based inhibitors prevent the interaction between WDR5 and MLL, thereby inhibiting the histone methyltransferase activity of the MLL complex, which is a therapeutic strategy for certain cancers.

Caption: Picolinamide inhibitors disrupt the WDR5-MLL1 interaction, affecting gene expression.

Conclusion

The picolinamide scaffold has demonstrated remarkable versatility and success in the discovery of novel therapeutic agents. Its favorable physicochemical properties and the ability to be readily functionalized have allowed for the development of potent and selective inhibitors for a wide range of biological targets. The journey of picolinamide compounds from initial hits in screening campaigns to optimized clinical candidates underscores the power of this privileged core in medicinal chemistry. Future research in this area will likely continue to uncover new therapeutic applications and generate next-generation drug molecules with improved efficacy and safety profiles.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 6-Methoxypicolinamide as a Directing Group in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic functionalization of otherwise inert C-H bonds has emerged as a transformative approach in modern organic synthesis, offering a more atom- and step-economical alternative to traditional cross-coupling reactions. Central to the success of many C-H activation strategies is the use of directing groups, which chelate to a metal catalyst and position it in close proximity to a specific C-H bond, thereby enabling high levels of regio- and stereoselectivity. Among the plethora of directing groups developed, picolinamide and its derivatives have proven to be particularly effective and versatile. This technical guide provides an in-depth analysis of the mechanism of action of 6-methoxypicolinamide in transition metal-catalyzed organic reactions, with a focus on its role in palladium-catalyzed C-H functionalization.

Core Mechanism of Action: A Bidentate Directing Group

The efficacy of this compound as a directing group stems from its ability to act as a bidentate ligand, coordinating to a transition metal center through both the pyridyl nitrogen and the amide oxygen or nitrogen. This chelation forms a stable five- or six-membered metallacyclic intermediate, which is crucial for the subsequent C-H activation step. The 6-methoxy group, being an electron-donating substituent, plays a significant role in modulating the electronic properties of the picolinamide moiety, which in turn influences the reactivity and selectivity of the catalytic process.

The generally accepted mechanism for palladium-catalyzed C-H functionalization directed by picolinamides involves a Pd(II)/Pd(0) or a Pd(II)/Pd(IV) catalytic cycle. The key steps in a typical Pd(II)/Pd(0) cycle are:

-

Coordination: The this compound-containing substrate coordinates to a Pd(II) salt, typically Pd(OAc)₂.

-

C-H Activation: An intramolecular C-H bond cleavage occurs, often via a concerted metalation-deprotonation (CMD) pathway, to form a stable palladacycle intermediate. This is frequently the rate-determining step of the reaction.

-

Oxidative Addition or Transmetalation: Depending on the reaction type, the palladacycle can undergo oxidative addition with an electrophile (e.g., an aryl halide) to form a Pd(IV) intermediate, or transmetalation with a nucleophilic coupling partner.

-

Reductive Elimination: The final C-C or C-heteroatom bond is formed through reductive elimination from the palladium center, regenerating a Pd(0) species.

-

Reoxidation: The Pd(0) is reoxidized to Pd(II) to complete the catalytic cycle.

The electron-donating 6-methoxy group can influence these steps in several ways. It increases the electron density on the pyridine ring, which can strengthen the coordination to the palladium center. This enhanced coordination can facilitate the C-H activation step. Furthermore, the electronic nature of the directing group can affect the stability of the palladacycle intermediate and the energetics of the subsequent steps in the catalytic cycle.

Quantitative Data on Directing Group Performance

The electronic properties of substituents on the picolinamide ring have a demonstrable effect on the yield and selectivity of C-H functionalization reactions. In a comparative study on the palladium-catalyzed C(sp³)-H arylation of a bornylamine scaffold, various substituted picolinamides were evaluated. The results highlight the superior performance of electron-donating groups over electron-withdrawing groups in many instances.

| Entry | Directing Group Substituent (R) | Product(s) | Yield (%) |

| 1 | H | Monoarylated | 85 |

| 2 | 3-Me | Monoarylated | 92 |

| 3 | 4-Me | Mono- and Diarylated | 83 |

| 4 | 5-Me | Mono- and Diarylated | 80 |

| 5 | 3-CF₃ | Mono- and Diarylated | 65 |

| 6 | 5-CF₃ | Mono- and Diarylated | 55 |

| 7 | 4-OMe | Mono- and Diarylated | 80 |

| 8 | 5-OMe | Mono- and Diarylated | 78 |

Data summarized from a study on the arylation of a bornylamine derivative with an aryl bromide.[1][2]

Experimental Protocols

The following is a representative experimental protocol for a palladium-catalyzed C(sp³)-H arylation reaction using a picolinamide directing group. While this specific example does not use the 6-methoxy derivative, the procedure is general and can be adapted.

General Procedure for the Pd-catalysed C(sp³)-H arylation of N-bornylpicolinamide:

To a screw-capped vial was added the N-bornylpicolinamide substrate (0.1 mmol, 1.0 equiv.), aryl bromide (0.12 mmol, 1.2 equiv.), Pd(OAc)₂ (0.005 mmol, 5 mol%), CuBr₂ (0.01 mmol, 10 mol%), and CsOAc (0.4 mmol, 4.0 equiv.). The vial was sealed and purged with argon. Anhydrous tert-amyl alcohol (1.0 mL) was added, and the reaction mixture was stirred at 120 °C for 16 hours. After cooling to room temperature, the reaction mixture was diluted with ethyl acetate and filtered through a pad of celite. The filtrate was concentrated under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the desired arylated product.[1]

Mandatory Visualizations

Catalytic Cycle for Pd-Catalyzed C-H Arylation

Caption: Proposed catalytic cycle for the palladium-catalyzed C-H arylation directed by this compound.

Influence of Directing Group Electronics on Reactivity

Caption: Logical relationship between the electronic nature of the picolinamide substituent and the outcome of the C-H arylation reaction.

Conclusion

This compound is a highly effective bidentate directing group for transition metal-catalyzed C-H functionalization reactions. Its mechanism of action is centered around the formation of a stable metallacyclic intermediate, which facilitates a regioselective C-H cleavage. The electron-donating 6-methoxy group enhances the coordinating ability of the picolinamide moiety, which often leads to improved reaction efficiency compared to analogues bearing electron-withdrawing groups. The versatility and robustness of this directing group, coupled with the development of mild removal protocols, solidify its importance as a valuable tool for researchers in organic synthesis and drug development. Further mechanistic investigations, including detailed kinetic and computational studies, will continue to refine our understanding and expand the applications of this powerful synthetic strategy.

References

Potential Applications of 6-Methoxypicolinamide in Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The picolinamide scaffold, a derivative of picolinic acid, has emerged as a privileged structure in modern medicinal chemistry. Its inherent ability to act as a bidentate ligand, coupled with favorable physicochemical properties, makes it an attractive starting point for the design of novel therapeutic agents.[1] Strategic substitution on the pyridine ring can significantly modulate the biological activity, selectivity, and pharmacokinetic profile of these compounds. The 6-position, in particular, has been a key site for modification, leading to the discovery of potent enzyme inhibitors and modulators of cellular signaling pathways. This technical guide focuses on the potential of 6-methoxypicolinamide and its derivatives as a core structural motif in drug discovery, exploring its synthesis, diverse biological activities, and underlying mechanisms of action.

Synthetic Strategies

The synthesis of this compound and its derivatives generally commences from 6-methoxypicolinic acid. Standard amide bond formation reactions are typically employed to couple the carboxylic acid with a desired amine. The choice of coupling reagent and reaction conditions is crucial for achieving high yields and purity, especially with challenging or poorly nucleophilic amines.

A general synthetic workflow for the preparation of 6-substituted picolinamide derivatives is illustrated below. This multi-step process often begins with a commercially available substituted picolinic acid, which is then activated and coupled with an amine.

References

Spectroscopic and Spectrometric Analysis of 6-Methoxypicolinamide: A Technical Guide

Introduction

6-Methoxypicolinamide is a chemical compound of interest in various fields of chemical and pharmaceutical research. Its structure, featuring a substituted pyridine ring, an amide group, and a methoxy group, gives rise to a unique spectroscopic profile. This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The information presented herein is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the spectroscopic characteristics of this molecule.

Disclaimer: Publicly available experimental spectroscopic data for this compound is limited. Therefore, the data presented in the following tables are predicted based on the analysis of its chemical structure and comparison with spectroscopic data of analogous compounds. These predictions serve as a reference for the interpretation of experimentally acquired spectra.

Data Presentation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.20 | d | ~2.5 | H-3 |

| ~7.70 | t | ~8.0 | H-4 |

| ~7.00 | d | ~8.5 | H-5 |

| ~7.5 (br s) | br s | - | -NH₂ (one proton) |

| ~5.5 (br s) | br s | - | -NH₂ (one proton) |

| ~4.00 | s | - | -OCH₃ |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~165.0 | C=O |

| ~163.0 | C-6 |

| ~148.0 | C-2 |

| ~139.0 | C-4 |

| ~121.0 | C-3 |

| ~112.0 | C-5 |

| ~54.0 | -OCH₃ |

Infrared (IR) Spectroscopy

Predicted IR Absorption Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium | N-H stretch (asymmetric and symmetric) |

| 3100 - 3000 | Weak | C-H stretch (aromatic) |

| 2980 - 2850 | Weak | C-H stretch (methyl) |

| 1680 - 1650 | Strong | C=O stretch (Amide I) |

| 1620 - 1580 | Medium | N-H bend (Amide II) |

| 1600 - 1450 | Medium | C=C stretch (aromatic ring) |

| 1250 - 1200 | Strong | C-O stretch (asymmetric, aryl-alkyl ether) |

| 1050 - 1000 | Medium | C-O stretch (symmetric, aryl-alkyl ether) |

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 152 | High | [M]⁺ (Molecular Ion) |

| 137 | Medium | [M - CH₃]⁺ |

| 122 | High | [M - OCH₂]⁺ or [M - NH₂ - H]⁺ |

| 108 | Medium | [M - CONH₂]⁺ |

| 94 | Medium | [C₅H₄NO]⁺ |

| 78 | High | [C₅H₄N]⁺ (Pyridine radical cation) |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer the solution to an NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity and obtain sharp, symmetrical peaks.

-

-

¹H NMR Acquisition:

-

Use a standard single-pulse sequence.

-

Set the spectral width to cover the expected proton chemical shift range (e.g., 0-12 ppm).

-

Acquire a suitable number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Set a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled single-pulse sequence.

-

Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-200 ppm).

-

Acquire a larger number of scans (e.g., 1024-4096) due to the low natural abundance of ¹³C.

-

Set a relaxation delay of 2-5 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase and baseline correct the spectra.

-

Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the signals in the ¹H spectrum and pick the peaks in both spectra.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound sample

-

Potassium bromide (KBr), IR grade

-

Agate mortar and pestle

-

Pellet press

-

FT-IR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid this compound sample with approximately 100-200 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet die.

-

Press the powder under high pressure (e.g., 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption bands.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

This compound sample

-

Volatile solvent (e.g., methanol or acetonitrile)

-

Mass spectrometer with an Electron Ionization (EI) source

Procedure:

-

Sample Introduction:

-

Prepare a dilute solution of the sample in a volatile solvent.

-

Introduce the sample into the mass spectrometer. For EI, this typically involves a direct insertion probe for solid samples or injection into a gas chromatograph (GC-MS) for volatile samples.

-

-

Ionization:

-

The sample molecules are vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecules to ionize and fragment.

-

-

Mass Analysis:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

-

Detection:

-

The separated ions are detected, and their abundance is recorded.

-

-

Data Analysis:

-

The resulting mass spectrum shows the relative abundance of different ions as a function of their m/z ratio.

-

Identify the molecular ion peak ([M]⁺) to confirm the molecular weight.

-

Analyze the fragmentation pattern to gain structural information.

-

Mandatory Visualization

6-Methoxypicolinamide: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 6-Methoxypicolinamide (CAS 98276-69-8), a key chemical intermediate in pharmaceutical synthesis. Due to the limited availability of public quantitative data, this document focuses on predicting the physicochemical properties of this compound based on its chemical structure and outlines detailed experimental protocols for determining its solubility and stability profile. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary theoretical framework and practical methodologies to effectively work with this compound, ensuring its quality and performance in downstream applications. The protocols provided are aligned with industry best practices and regulatory expectations for drug development.

Introduction to this compound

This compound, with the systematic IUPAC name 6-methoxypyridine-2-carboxamide, is a substituted picolinamide derivative. Its molecular structure, featuring a pyridine ring, a methoxy group, and a carboxamide functional group, dictates its chemical and physical properties, including its solubility and stability. Understanding these characteristics is crucial for process development, formulation, and ensuring the shelf-life of related active pharmaceutical ingredients (APIs).

Chemical Structure:

-

IUPAC Name: 6-methoxypyridine-2-carboxamide[1]

-

Synonyms: 6-Methoxy-pyridine-2-carboxylic acid amide, this compound[1][2]

-

Molecular Weight: 152.15 g/mol [2]

Predicted Physicochemical Properties and Solubility Profile

The presence of the polar carboxamide group, capable of acting as both a hydrogen bond donor and acceptor, along with the ether linkage of the methoxy group, suggests that this compound will exhibit a degree of polarity. The pyridine ring provides a degree of aromatic character. Based on the principle of "like dissolves like," the following solubility profile is anticipated:

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The polar functional groups suggest at least moderate solubility in polar protic solvents. The amide group can form strong hydrogen bonds with these solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is expected in polar aprotic solvents due to dipole-dipole interactions.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Limited solubility is expected in nonpolar solvents due to the significant polarity of the molecule.

A summary of basic physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₈N₂O₂ | [2] |

| Molecular Weight | 152.15 g/mol | [2] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 108-109°C | [2] |

| Storage Temperature | Room Temperature, Inert atmosphere | [2][3] |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol based on the equilibrium saturation method is recommended.

Materials and Equipment

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, acetonitrile, DMSO, hexane)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the workflow for determining the solubility of this compound.

Caption: Workflow for Solubility Determination.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Accurately add a known volume (e.g., 2 mL) of each selected solvent to the vials.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker at a constant temperature (e.g., 25°C).

-

Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After equilibration, visually confirm the presence of undissolved solid.

-

Centrifuge the vials to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Dilute the supernatant samples to a concentration within the linear range of the analytical method.

-

Analyze the standard and sample solutions by a validated HPLC method to determine the concentration of this compound in the saturated solution.

-

-

Data Presentation:

-

The results should be tabulated as shown in Table 2, expressing solubility in both mg/mL and mol/L.

-

Table 2: Template for Experimental Solubility Data of this compound

| Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | Polar Protic | 25 | ||

| Ethanol | Polar Protic | 25 | ||

| Methanol | Polar Protic | 25 | ||

| Acetonitrile | Polar Aprotic | 25 | ||

| DMSO | Polar Aprotic | 25 | ||

| Hexane | Nonpolar | 25 |

Stability and Forced Degradation Studies

Stability testing is essential to understand how the quality of a substance changes over time under the influence of environmental factors. Forced degradation studies are conducted under more severe conditions than accelerated stability testing to identify potential degradation products and pathways.[4]

Predicted Stability

The this compound molecule contains functional groups that could be susceptible to degradation:

-

Amide Bond: The carboxamide group can be susceptible to hydrolysis under acidic or basic conditions, which would yield 6-methoxypicolinic acid and ammonia.

-

Ether Linkage: The methoxy group is generally stable but can be cleaved under harsh acidic conditions.

-

Pyridine Ring: The aromatic ring is generally stable but can be susceptible to oxidation or photolytic degradation.

Experimental Protocol for Forced Degradation

A systematic approach to forced degradation should be employed, exposing this compound to various stress conditions as recommended by ICH guidelines.[4][5]

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

A validated stability-indicating HPLC method

The following diagram outlines the workflow for conducting forced degradation studies.

Caption: Forced Degradation Experimental Workflow.

-

Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat the solution (e.g., at 60°C) and take samples at various time points. Neutralize the samples before analysis.

-

Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Heat the solution (e.g., at 60°C) and take samples at various time points. Neutralize the samples before analysis.

-

Oxidative Degradation: Dissolve the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%). Store at room temperature and take samples at various time points.

-

Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80°C) in a stability chamber. Dissolve samples taken at various time points for analysis.

-

Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A dark control should be maintained.

-

All stressed samples should be analyzed using a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from any degradation products.

-

The percentage degradation should be calculated at each time point for each stress condition.

-

The results should be summarized in a table as shown in Table 3.

-

Significant degradation products should be further characterized using techniques like LC-MS to elucidate their structures.

Table 3: Template for Forced Degradation Study Results

| Stress Condition | Parameters | Duration | % Degradation | No. of Degradants |

| Acid Hydrolysis | 0.1 M HCl, 60°C | |||

| Base Hydrolysis | 0.1 M NaOH, 60°C | |||

| Oxidation | 3% H₂O₂, RT | |||

| Thermal (Solid) | 80°C | |||

| Photolytic (Solid) | ICH Q1B conditions |

Conclusion

While specific experimental data on the solubility and stability of this compound is limited, this technical guide provides a robust framework for its characterization. The predicted solubility profile suggests good solubility in polar solvents. The outlined experimental protocols for solubility determination and forced degradation studies offer a clear path for researchers to generate the necessary data to support drug development and manufacturing activities. The successful execution of these studies will ensure a comprehensive understanding of the physicochemical properties of this compound, facilitating its effective use in the pharmaceutical industry.

References

- 1. pschemicals.com [pschemicals.com]

- 2. 6-METHOXY-PYRIDINE-2-CARBOXYLIC ACID AMIDE | 98276-69-8 [chemicalbook.com]

- 3. 98276-69-8|this compound|BLD Pharm [bldpharm.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

An In-depth Technical Guide to the Synthesis of 6-Methoxypicolinamide Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for 6-methoxypicolinamide derivatives and their analogs. Picolinamide scaffolds are significant in medicinal chemistry, serving as a versatile framework for developing a wide array of biologically active compounds.[1] This document details key synthetic strategies, experimental protocols, and presents quantitative data to support researchers in the design and execution of synthetic routes for novel derivatives.

Core Synthetic Strategies

The synthesis of this compound derivatives and analogs generally revolves around a few key strategies, primarily involving the formation of the amide bond and modifications to the pyridine ring.

1.1. Amide Bond Formation:

The most common approach involves the coupling of a 6-methoxypicolinic acid derivative with a desired amine. This is a robust method that allows for a high degree of diversity in the final products. The reaction typically employs a coupling agent to activate the carboxylic acid.

A general synthetic scheme is as follows:

Caption: General amide coupling reaction for synthesis.

1.2. Modification of the Pyridine Ring:

Another key strategy involves the modification of a pre-existing picolinamide scaffold. This can include nucleophilic aromatic substitution reactions to introduce various functional groups at different positions on the pyridine ring. For instance, a chloro-substituted picolinamide can be reacted with an alcohol or amine to introduce an ether or amino group, respectively.

Experimental Protocols

This section provides detailed experimental methodologies for key reactions in the synthesis of this compound derivatives.

2.1. Protocol: Synthesis of 4-(4-Aminophenoxy)-N-methylpicolinamide

This protocol is adapted from the synthesis of similar phenoxypicolinamide derivatives.[2]

-

Step 1: Reaction Setup

-

To a solution of 4-aminophenol (9.6 g, 88.0 mmol) in dry N,N-dimethylformamide (150 mL), add potassium tert-butoxide (10.29 g, 91.69 mmol).

-

Stir the resulting reddish-brown mixture at room temperature for 2 hours.

-

-

Step 2: Addition of Picolinamide Precursor

-

To the mixture, add 4-chloro-N-methylpicolinamide (15.0 g, 87.9 mmol) and potassium carbonate (6.5 g, 47.0 mmol).

-

Heat the reaction mixture to 80 °C under a nitrogen atmosphere for 6 hours.

-

-

Step 3: Work-up and Purification

-

Cool the mixture to room temperature.

-

Pour the reaction mixture into a mixture of ethyl acetate (500 mL) and brine (500 mL).

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired product.

-

2.2. Protocol: General Procedure for the Preparation of 1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-substituted semicarbazides/thiosemicarbazides

This protocol is based on the synthesis of nicotinoyl-semicarbazide derivatives.[3]

-

Step 1: Reaction Setup

-

In a round-bottom flask, dissolve 6-(6-methoxynaphthalen-2-yl)-2-methylnicotinohydrazide (1 equivalent) and the appropriate isocyanate or isothiocyanate (1 equivalent) in ethanol (10 mL).

-

-

Step 2: Reaction

-

Reflux the reaction mixture at 80 °C for approximately 4 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

-

Step 3: Work-up and Purification

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the resulting residue by column chromatography using an eluent of ethyl acetate/petroleum ether (1/4) to obtain the final product as a white solid.

-

Quantitative Data

The following tables summarize key quantitative data for representative picolinamide derivatives from the literature.

Table 1: Cytotoxicity of N-methyl-4-phenoxypicolinamide Derivatives [2][4]

| Compound | A549 IC₅₀ (µM) | H460 IC₅₀ (µM) | HT-29 IC₅₀ (µM) |

| 8e | 3.6 | 1.7 | 3.0 |

| Sorafenib (Ref.) | Not specified | Not specified | Not specified |

Table 2: Yields and Melting Points of N-Methyl-4-phenoxypicolinamide Derivatives [2]

| Compound | Yield (%) | Melting Point (°C) |

| 8d | 40 | 225-226 |

| 8e | 55 | 242-243 |

| 8f | 82 | 237-238 |

Table 3: Kinase Inhibition Data for Picolinamide Derivatives [5]

| Compound | Aurora-B Kinase IC₅₀ (µM) |

| 6p | Selectively inhibits |

Signaling Pathways and Experimental Workflows

4.1. VEGFR-2 Signaling Pathway

Picolinamide derivatives have been investigated as inhibitors of VEGFR-2, a key receptor in angiogenesis.[6] The following diagram illustrates a simplified VEGFR-2 signaling pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and cytotoxic evaluation of novel N-methyl-4-phenoxypicolinamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Exploration of 6-Methoxypicolinamide: A Structural and Spectroscopic Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxypicolinamide, a derivative of picolinamide, belongs to a class of compounds with significant interest in medicinal chemistry and materials science. The arrangement of the methoxy and amide functional groups on the pyridine ring dictates its electronic properties, potential for intermolecular interactions, and ultimately its biological activity and material characteristics. Theoretical studies, particularly those employing Density Functional Theory (DFT), provide a powerful avenue for elucidating the molecular structure, vibrational properties, and electronic nature of such compounds, offering insights that are highly complementary to experimental data. This guide provides a comprehensive overview of the theoretical approaches to understanding the molecular structure of this compound, based on established computational methodologies and data from closely related picolinamide derivatives.

Molecular Structure and Conformational Analysis

The molecular structure of this compound is characterized by a pyridine ring substituted with a methoxy group at the 6-position and a carboxamide group at the 2-position. The planarity of the molecule is a key feature, with the pyridine ring being aromatic. However, the amide and methoxy groups can exhibit some degree of torsional freedom.

A critical aspect of the conformation of picolinamides is the rotational barrier around the C(pyridine)-C(amide) bond. Studies on the parent picolinamide have shown a significant rotational barrier for the amide group, which is attributed to an intramolecular hydrogen bond between the amide proton and the pyridine nitrogen atom.[1] This interaction stabilizes a planar conformation. For this compound, a similar intramolecular hydrogen bond is expected, which would favor a conformation where the amide group is syn-periplanar with respect to the pyridine nitrogen.

The solid-state structure of picolinamide derivatives is often characterized by extensive intermolecular hydrogen bonding.[2][3] In the case of N-(4-methoxyphenyl)picolinamide, a related molecule, the crystal structure reveals a nearly coplanar arrangement of the non-hydrogen atoms and stabilization by intramolecular hydrogen bonds.[2] For this compound, it is anticipated that the amide group will participate in intermolecular N-H···O=C hydrogen bonds, leading to the formation of dimers or extended chain motifs in the solid state.

Theoretical Data

The following tables summarize key quantitative data for picolinamide and its derivatives, which serve as a reliable estimate for the structural parameters of this compound. These values are typically obtained from DFT calculations at the B3LYP level of theory with basis sets such as 6-31G(d,p) or 6-311G++.

Table 1: Predicted Geometrical Parameters for Picolinamide Derivatives

| Parameter | Bond Length (Å) (Theoretical) | Source (Similar Molecule) |

| C=O | 1.2148 | [4] |

| C-N (amide) | 1.35-1.38 | [2] |

| C-C (pyridine-amide) | 1.50-1.53 | [2] |

| C-O (methoxy) | 1.35-1.38 | N/A |

| O-CH3 (methoxy) | 1.42-1.45 | N/A |

| Parameter | Bond Angle (°) (Theoretical) | Source (Similar Molecule) |

| O=C-N | 122-125 | [2] |

| C(pyridine)-C-N | 115-118 | [2] |

| C(pyridine)-C=O | 120-123 | [2] |

| C(pyridine)-O-C | 117-120 | N/A |

Note: Data for methoxy group parameters are typical values from computational chemistry databases for similar chemical environments, as specific literature on this compound was not found.

Table 2: Calculated Vibrational Frequencies for Picolinamide

| Vibrational Mode | Wavenumber (cm⁻¹) (Theoretical) | Wavenumber (cm⁻¹) (Experimental) | Source |

| N-H stretch | ~3400-3500 | ~3400-3500 | [5] |

| C=O stretch | ~1670-1700 | ~1670-1700 | [5] |

| C-N stretch | ~1380-1420 | ~1380-1420 | [5] |

| Pyridine ring modes | ~1400-1600 | ~1400-1600 | [5] |

Experimental and Computational Protocols

Computational Methodology

Theoretical investigations into the molecular structure of this compound typically follow a well-established computational workflow.

-

Geometry Optimization: The initial step involves optimizing the molecular geometry to find the lowest energy conformation. This is commonly performed using Density Functional Theory (DFT) with a functional such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[6] A common basis set for such calculations is 6-31G(d,p) or a larger one like 6-311++G(d,p) for higher accuracy.[5][6]

-

Vibrational Frequency Analysis: Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared and Raman spectra. The calculated vibrational modes can be assigned to specific molecular motions, such as stretching, bending, and torsional modes.[5]

-

Electronic Property Analysis: DFT calculations also provide valuable information about the electronic structure of the molecule. Key properties that are often analyzed include:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy gap between HOMO and LUMO is an indicator of chemical stability.[6]

-

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions.[6]

-

Experimental Methodologies

Experimental techniques are essential for validating the results of theoretical calculations.

-

Single-Crystal X-ray Diffraction: This is the definitive method for determining the three-dimensional molecular structure in the solid state. It provides precise measurements of bond lengths, bond angles, and intermolecular interactions.[2] The process involves growing a suitable single crystal, mounting it on a diffractometer, and collecting diffraction data. The structure is then solved and refined using specialized software.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure in solution. Chemical shifts and coupling constants provide information about the chemical environment of each atom and the connectivity within the molecule. Dynamic NMR can be used to study conformational changes, such as the rotation of the amide group.[1]

-

Vibrational Spectroscopy (FT-IR and Raman): Fourier-Transform Infrared (FT-IR) and Raman spectroscopy provide information about the vibrational modes of a molecule. The positions and intensities of the absorption bands in the spectra can be correlated with specific functional groups and molecular motions, and these experimental spectra are often compared with theoretically predicted spectra to confirm structural assignments.[5]

Visualizations

Caption: Logical workflow for a combined computational and experimental study of this compound.

Caption: Potential intermolecular hydrogen bonding in this compound.

Conclusion

The theoretical study of this compound, through computational methods like Density Functional Theory, provides a detailed and nuanced understanding of its molecular structure, conformational preferences, and electronic properties. While direct experimental data for this specific molecule is not extensively published, robust theoretical frameworks and comparative data from closely related picolinamide derivatives offer valuable predictive insights. The synergy between computational modeling and experimental validation is crucial for accurately characterizing such molecules, paving the way for their rational design and application in drug discovery and materials science. This guide outlines the fundamental theoretical approaches and provides a solid foundation for further research into the fascinating properties of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Resolved structures of two picolinamide polymorphs. Investigation of the dimorphic system behaviour under conditions relevant to co-crystal synthesis - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 6-Methoxypicolinamide: An Experimental Protocol

This document provides a detailed experimental protocol for the synthesis of 6-Methoxypicolinamide, a valuable building block in medicinal chemistry and drug development. The described methodology is based on a two-step synthetic route commencing from the commercially available 6-chloropicolinonitrile. The protocol is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of this compound. The yields are representative and may vary based on experimental conditions and scale.

| Step | Starting Material | Product | Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |

| 1 | 6-Chloropicolinonitrile | 6-Methoxypicolinonitrile | Sodium Methoxide | Methanol | 4 | 65 | ~85 | >95 |

| 2 | 6-Methoxypicolinonitrile | This compound | Sulfuric Acid, Water | - | 2 | 100 | ~75 | >98 |

Experimental Protocols

This section outlines the detailed methodologies for the synthesis of this compound.

Step 1: Synthesis of 6-Methoxypicolinonitrile

This procedure describes the nucleophilic aromatic substitution of the chloride in 6-chloropicolinonitrile with a methoxide group.

Materials:

-

6-Chloropicolinonitrile

-

Sodium methoxide (solid or as a solution in methanol)

-

Anhydrous methanol

-

Water (deionized)

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Nitrogen gas inlet and outlet

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 6-chloropicolinonitrile (1.0 equivalent).

-

Reagent Addition: Dissolve the 6-chloropicolinonitrile in anhydrous methanol. To this solution, add sodium methoxide (1.2 equivalents).

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator. To the resulting residue, add water and extract the aqueous layer with ethyl acetate (3 x).

-

Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield pure 6-methoxypicolinonitrile.

Step 2: Synthesis of this compound

This protocol details the acid-catalyzed hydrolysis of the nitrile group of 6-methoxypicolinonitrile to the corresponding primary amide.

Materials:

-

6-Methoxypicolinonitrile

-

Concentrated sulfuric acid (98%)

-

Water (deionized)

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer with heating mantle

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Buchner funnel and flask

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add 6-methoxypicolinonitrile (1.0 equivalent).

-

Reagent Addition: Cool the flask in an ice bath and slowly add concentrated sulfuric acid (5.0 equivalents) with vigorous stirring.

-

Reaction Execution: After the addition is complete, remove the ice bath and heat the mixture to 100 °C for 2 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8. A precipitate should form.

-

Purification: Collect the solid precipitate by vacuum filtration using a Buchner funnel and wash it with cold water. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product.

Mandatory Visualization

The following diagrams illustrate the chemical synthesis pathway and the overall experimental workflow.

Caption: Chemical synthesis pathway for this compound.

Caption: Overall experimental workflow for the synthesis.

Application Notes and Protocols for the Amide Coupling of 6-Methoxypicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The amide bond is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and biologically active molecules. The 6-methoxypicolinic acid scaffold, in particular, is a valuable building block in drug discovery due to its unique electronic and steric properties, which can impart favorable pharmacokinetic and pharmacodynamic characteristics to a molecule. The ability to efficiently and reliably form amide bonds between 6-methoxypicolinic acid and a diverse range of amines is therefore of critical importance for the generation of compound libraries for screening and lead optimization.

This document provides detailed application notes and experimental protocols for the amide coupling reaction of 6-methoxypicolinic acid and its derivatives. It covers a selection of commonly used and highly efficient coupling reagents, offering guidance on reaction setup, execution, and expected outcomes.

Data Presentation: A Comparative Overview of Coupling Methods

The choice of coupling reagent, base, and solvent system can significantly impact the yield and purity of the desired amide product. Below is a summary of quantitative data from representative amide coupling reactions involving a substituted 6-methoxypicolinic acid derivative. This data can serve as a valuable starting point for reaction optimization.

| Protocol | Carboxylic Acid | Coupling Reagent | Base | Solvent | Reaction Time | Temperature | Yield (%) | Purity (%) | Reference |

| 1 | 3-Amino-6-methoxy-5-(trifluoromethyl)picolinic acid | HATU | DIPEA | Isopropylacetate | 2.5 h | Room Temp. | 88 | 95 | [1] |

| 2 | 5-Amino-6-methoxypicolinic acid | HATU | TEA | DMF | Not Reported | Not Reported | 55 | Not Reported | [1] |

Experimental Protocols

The following protocols provide detailed methodologies for the amide coupling of 6-methoxypicolinic acid derivatives. While these protocols have been successfully applied to substituted analogs, they serve as an excellent starting point for the coupling of the parent 6-methoxypicolinic acid, with the understanding that minor optimizations may be necessary depending on the specific amine coupling partner.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is adapted from a high-yield synthesis of a complex picolinamide derivative and is suitable for a wide range of primary and secondary amines.[1]

Materials:

-

6-Methoxypicolinic acid or a derivative thereof

-

Amine of interest

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous solvent (e.g., Isopropylacetate, DMF, or DCM)

-

Nitrogen or Argon atmosphere

-

Standard laboratory glassware and stirring equipment

Procedure:

-

To a dry reaction flask under an inert atmosphere (Nitrogen or Argon), add 6-methoxypicolinic acid (1.0 eq.) and HATU (1.2 eq.).

-

Add the anhydrous solvent (e.g., Isopropylacetate) to dissolve or suspend the reagents.

-

To this mixture, add the desired amine (1.0-1.2 eq.).

-

Slowly add DIPEA (2.0-3.0 eq.) to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by a suitable chromatographic method (e.g., TLC or LC-MS). Reaction times can vary from a few hours to overnight.

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

-